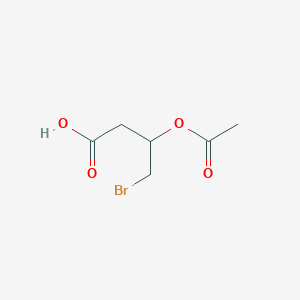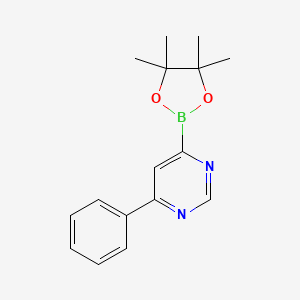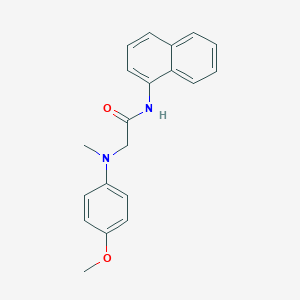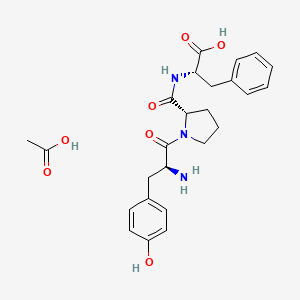
Thalidomide-5'-O-C6-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-O-C6-acid is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic applications in treating multiple myeloma and leprosy. Thalidomide-5’-O-C6-acid is particularly significant in the field of targeted protein degradation, where it serves as a building block for degrader molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-C6-acid involves the modification of the thalidomide molecule to introduce a carboxylic acid group at the 5’ position. This is typically achieved through a series of organic reactions, including nitration, reduction, and hydrolysis. The specific conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-C6-acid follows a similar synthetic route but on a larger scale. The process is designed to be cost-effective and environmentally friendly, often involving continuous flow reactors and automated systems to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-5’-O-C6-acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in the thalidomide structure can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid site.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of activating agents like carbodiimides.
Major Products: The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be further utilized in medicinal chemistry and drug development .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-O-C6-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of probes for studying protein interactions and cellular processes.
Medicine: Integral in the design of targeted protein degraders, which are used to selectively degrade disease-causing proteins.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds
Wirkmechanismus
The mechanism of action of Thalidomide-5’-O-C6-acid involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is a powerful approach for eliminating disease-causing proteins and has significant therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: A more potent derivative used in the treatment of multiple myeloma.
Iberdomide: A newer derivative with promising applications in hematological malignancies.
Uniqueness: Thalidomide-5’-O-C6-acid is unique due to its specific modification at the 5’ position, which allows for the conjugation of various functional groups. This makes it a versatile building block for designing targeted protein degraders and other bioactive molecules .
Eigenschaften
Molekularformel |
C20H22N2O7 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyheptanoic acid |
InChI |
InChI=1S/C20H22N2O7/c23-16-9-8-15(18(26)21-16)22-19(27)13-7-6-12(11-14(13)20(22)28)29-10-4-2-1-3-5-17(24)25/h6-7,11,15H,1-5,8-10H2,(H,24,25)(H,21,23,26) |
InChI-Schlüssel |
HTRKTFQTJGMMTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)

![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B14769209.png)
